5-Bromo-1,3-difluoro-2-(2-methoxy-ethoxy)-benzene
Overview
Description
5-Bromo-1,3-difluoro-2-(2-methoxy-ethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound features a benzene ring substituted with bromine, fluorine, and a methoxyethoxy group. Such compounds are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-difluoro-2-(2-methoxy-ethoxy)-benzene typically involves the halogenation and etherification of a benzene derivative. A common synthetic route might include:
Halogenation: Starting with a difluorobenzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-difluoro-2-(2-methoxy-ethoxy)-benzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, depending on the reaction conditions and reagents used.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration or sulfonation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield different ether derivatives, while electrophilic substitution could introduce additional functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Research into its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action for 5-Bromo-1,3-difluoro-2-(2-methoxy-ethoxy)-benzene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-difluoro-2-methoxybenzene: Lacks the ethoxy group, potentially altering its reactivity and applications.
1,3-Difluoro-2-(2-methoxyethoxy)-benzene: Lacks the bromine atom, which could affect its chemical properties and reactivity.
5-Bromo-2-(2-methoxyethoxy)-benzene: Lacks the fluorine atoms, which might influence its stability and reactivity.
Uniqueness
5-Bromo-1,3-difluoro-2-(2-methoxy-ethoxy)-benzene is unique due to the specific combination of bromine, fluorine, and methoxyethoxy substituents on the benzene ring. This unique structure can impart distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-2-3-14-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWRIGLBUPGFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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